5-Amino-4-phenylisoxazol-3(2H)-one
Description
5-Amino-4-phenylisoxazol-3(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an amino group at the 5-position and a phenyl group at the 4-position of the isoxazole ring
Properties
CAS No. |
878-88-6 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-amino-4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H8N2O2/c10-8-7(9(12)11-13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12) |
InChI Key |
JKAAEJFCZAZVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ONC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-phenylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 4-phenyl-3-hydrazino-2-butanone, which then undergoes cyclization in the presence of hydroxylamine to yield the desired isoxazole derivative.
Industrial Production Methods
Industrial production of 5-Amino-4-phenylisoxazol-3(2H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-phenylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-nitro-4-phenylisoxazol-3(2H)-one.
Reduction: Formation of 5-amino-4-phenylisoxazolidine.
Substitution: Formation of 4-substituted phenyl derivatives.
Scientific Research Applications
5-Amino-4-phenylisoxazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-phenylisoxazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenyl groups allows for specific binding interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylisoxazol-3(2H)-one: Lacks the amino group at the 5-position.
5-Amino-3-methylisoxazol-4(2H)-one: Has a methyl group instead of a phenyl group at the 4-position.
5-Amino-4-(p-tolyl)isoxazol-3(2H)-one: Contains a p-tolyl group instead of a phenyl group.
Uniqueness
5-Amino-4-phenylisoxazol-3(2H)-one is unique due to the combination of the amino and phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Q & A
Q. What are the standard synthetic routes for 5-Amino-4-phenylisoxazol-3(2H)-one, and how is purity validated?
The synthesis often involves cyclization reactions of precursors like phenylhydrazine and β-keto esters. For example, refluxing reactants in acidic conditions (e.g., acetic acid) followed by purification via recrystallization (ethanol) is a common approach. Purity is validated using thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system and iodine vapor visualization . Adjustments to precursor ratios or reaction times may be required to optimize yields for this specific isoxazolone derivative.
Q. How is the molecular structure of 5-Amino-4-phenylisoxazol-3(2H)-one characterized?
X-ray crystallography is the gold standard for structural elucidation. Tools like ORTEP-III with graphical interfaces enable 3D visualization of bond lengths, angles, and stereochemistry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) complements crystallography by confirming proton environments and aromatic ring substitutions. For instance, the amino group’s resonance in DMSO-d₆ typically appears as a singlet near δ 6.5 ppm.
Q. What methods are used to assess the stability of 5-Amino-4-phenylisoxazol-3(2H)-one under varying storage conditions?
Stability studies involve monitoring degradation under controlled temperature (±2°C), humidity (e.g., 40–75% RH), and light exposure. High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm tracks decomposition products. Buffered solutions (e.g., ammonium acetate, pH 6.5) are used to simulate physiological conditions .
Advanced Research Questions
Q. How can solvent selection influence the yield and byproduct formation during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency by stabilizing intermediates, while protic solvents (e.g., ethanol) can limit side reactions. For example, in transition metal-free cascade reactions, switching from THF to toluene alters reaction pathways, favoring isoquinolinone derivatives over dihydroisobenzoquinolines . Solvent optimization studies should include kinetic profiling (e.g., time-resolved NMR) to identify rate-limiting steps.
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
Discrepancies in electronic properties (e.g., HOMO-LUMO gaps) often arise from approximations in density functional theory (DFT) methods. Validate computational models using experimental UV-Vis spectra and compare with time-dependent DFT (TD-DFT) simulations. Hirshfeld surface analysis can further reconcile crystallographic data with predicted intermolecular interactions .
Q. How can enantioselective synthesis of derivatives be achieved, and what analytical techniques validate chirality?
Chiral auxiliaries or catalysts (e.g., BINOL-based systems) enable enantioselective functionalization at the 4-phenyl or 5-amino positions. Circular dichroism (CD) spectroscopy and chiral HPLC (e.g., Chiralpak® columns) are critical for confirming enantiomeric excess. Case studies on fluorinated isoxazolones demonstrate >90% ee using these methods .
Q. What are the challenges in scaling up the synthesis of 5-Amino-4-phenylisoxazol-3(2H)-one for in vivo studies?
Key challenges include maintaining regioselectivity during cyclization and minimizing endotoxin contamination. Process optimization involves:
- Reactor Design : Use continuous flow systems to improve heat transfer and reduce byproducts.
- Purification : Multi-step column chromatography or preparative HPLC ensures >98% purity for biological assays .
- Quality Control : LC-MS and elemental analysis verify batch consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
